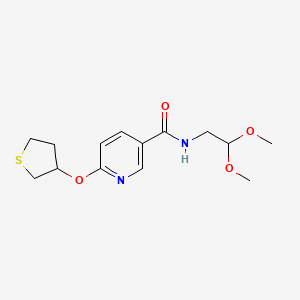
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (DTTN) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTTN is a nicotinamide derivative that has been synthesized using a unique method which involves the reaction of 6-bromo-nicotinamide with tetrahydrothiophene-3-ol.
作用機序
The mechanism of action of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not fully understood. However, it has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of many diseases.
Biochemical and Physiological Effects
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of various diseases. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide also has low toxicity, making it suitable for use in in vitro and in vivo experiments. However, the limitations of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide include its limited solubility in water and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One area of interest is the potential use of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in the treatment of cancer. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to investigate its potential as a cancer therapy. Another area of interest is the potential use of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide in the treatment of neurodegenerative diseases. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to investigate its potential as a therapy for other neurodegenerative diseases.
合成法
The synthesis of N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves a multi-step process. The first step involves the conversion of 6-bromo-nicotinamide to 6-nicotinamido-3-bromopyridine. This intermediate compound is then reacted with tetrahydrothiophene-3-ol to yield N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNMTSNMDLKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)OC2CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


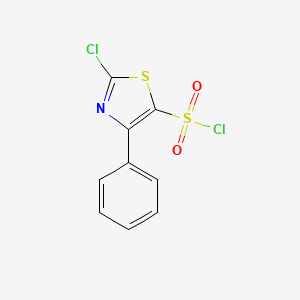
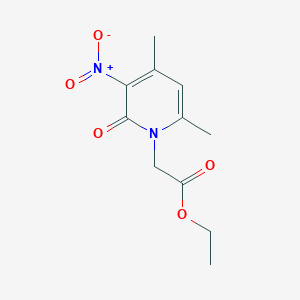

![Tert-butyl 2-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-4-yl]acetate](/img/structure/B2456514.png)

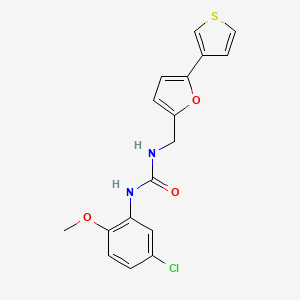

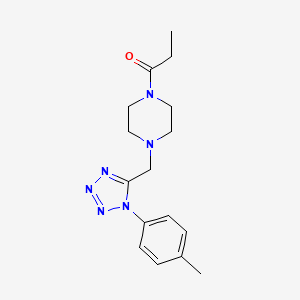
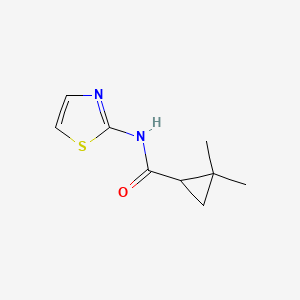
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)
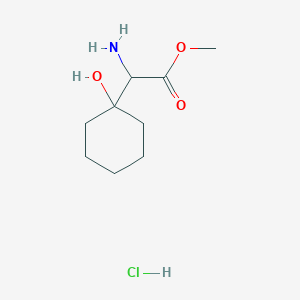
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)